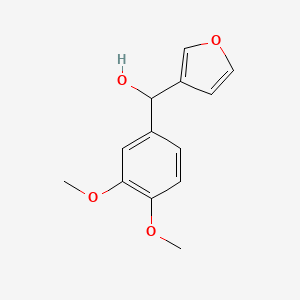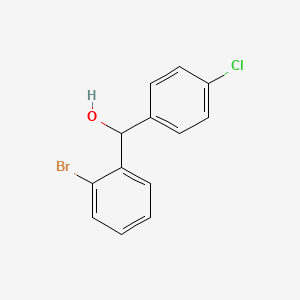
(2-Bromophenyl)(p-tolyl)methanol
Übersicht
Beschreibung
(2-Bromophenyl)(p-tolyl)methanol is a useful research compound. Its molecular formula is C14H13BrO and its molecular weight is 277.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Bromophenyl)(p-tolyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Bromophenyl)(p-tolyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Theoretical Studies on Similar Compounds : Studies have been conducted on the theoretical aspects of compounds similar to (2-Bromophenyl)(p-tolyl)methanol, such as (RS)-(3-Bromophenyl) (pyridine-2yl) methanol and (RS)-(4-Bromophenyl) (pyridine-2yl) methanol. These studies, using Density Functional Theory (DFT), focused on the structure-activity relationship, frontier orbital gap, and molecular electrostatic potential map to understand the active sites of these molecules (Trivedi, 2017), (Trivedi, 2017).
Impact of Methanol in Biological Studies : Methanol, a common component in related compounds, is known to significantly affect lipid dynamics in biological membranes. This has implications for the study of transmembrane proteins and peptides, as well as for understanding the structure-function relationships in biomembranes (Nguyen et al., 2019).
Catalytic and Electrochemical Applications : Research has been done on the catalytic and electrocatalytic hydrogenolysis of brominated diphenyl ethers in methanol solutions, using palladium on alumina as the catalyst. This indicates potential applications in environmental remediation and degradation of environmental contaminants (Bonin et al., 2005).
Chemoselectivity in Palladium-Catalyzed Reactions : Studies on the palladium-catalyzed coupling of o-bromobenzaldehyde, N-tosylhydrazone, and methanol have revealed insights into chemoselectivity, which is crucial for understanding the synthesis of various organic compounds (Ren et al., 2020).
Photodegradation Studies in Methanol/Water Solutions : Research on the photochemical degradation of polybrominated diphenyl ethers (PBDEs) in methanol/water solutions has provided insights into the environmental fate of these compounds, which can be relevant for understanding the behavior of related bromophenyl compounds (Eriksson et al., 2004).
Polymer Applications : There's research on fluorinated poly(aryl ether) containing a 4-bromophenyl pendant group and its phosphonated derivative, highlighting potential applications in the development of polymeric electrolyte membranes for fuel cells (Liu et al., 2006).
Eigenschaften
IUPAC Name |
(2-bromophenyl)-(4-methylphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15/h2-9,14,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXJJOHFXZJYAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromophenyl)(p-tolyl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



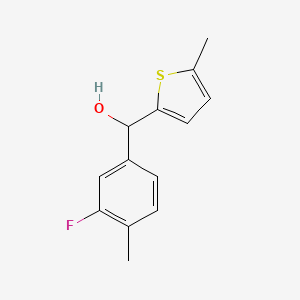
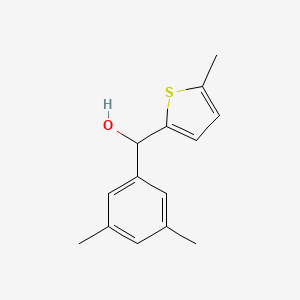

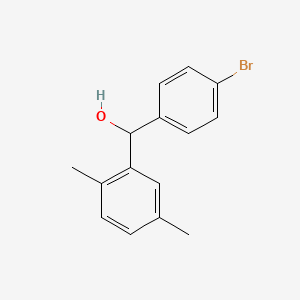
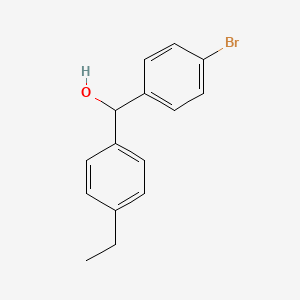
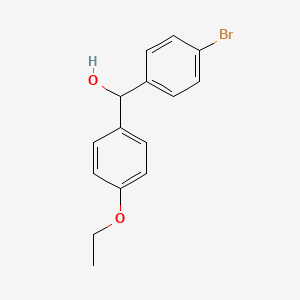
![Benzo[d][1,3]dioxol-5-yl(4-bromophenyl)methanol](/img/structure/B7871811.png)

